molecular formula C16H23N3O4S B2755882 3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 735322-09-5

3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid

Cat. No. B2755882
CAS RN: 735322-09-5
M. Wt: 353.44
InChI Key: ZFXCTCCKWQDCIC-UHFFFAOYSA-N
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Description

3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid, also known as DSBP, is a chemical compound that has been extensively researched for its potential therapeutic applications. DSBP belongs to the family of benzimidazole derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the benzoimidazole moiety, similar to 3-(5-Diethylsulfamoyl-1-ethyl-1H-benzoimidazol-2-yl)-propionic acid, have been explored for their antimicrobial activities. One study synthesized new compounds incorporating benzoimidazole derivatives alongside amino acids and sulfamoyl or pyrrole analogues. These compounds demonstrated significant effectiveness against a range of gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeuroginosa), and fungi (Candida albicans, Aspergillus niger) (Abd El-Meguid, 2014).

Co-crystallization Studies

Research into the co-crystallization of benzimidazole derivatives with carboxylic acids has been conducted. One specific study focused on the co-crystallization of a benzimidazole derivative with fumaric acid and maleic acid, leading to the formation of compounds with three and four components. These studies contribute to our understanding of the crystalline structures and thermal stability of these complexes, providing valuable insights for materials science and engineering applications (Zhai et al., 2017).

Metal–Organic Frameworks Synthesis

The synthesis of zeolite-like metal–organic frameworks (MOFs) using ligands derived from benzoimidazole has been reported. These MOFs exhibit high chemical stability and CO2 uptake capacity, indicating potential applications in gas storage, separation technologies, and catalysis (Tang et al., 2017).

Corrosion Inhibition

Benzoimidazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid, showcasing how structural modifications can enhance their protective capabilities. These findings are crucial for developing new materials that can withstand corrosive environments, with implications for industries ranging from construction to manufacturing (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

While some safety data might exist for similar compounds , specific safety and hazard information for this compound is not available.

Future Directions

The future directions for the study and application of this compound are not clear from the available information .

properties

IUPAC Name

3-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-4-18(5-2)24(22,23)12-7-8-14-13(11-12)17-15(19(14)6-3)9-10-16(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXCTCCKWQDCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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